Octadecanoic acid, (2R)-2-hydroxy-3-(phosphonooxy)propyl ester, sodium salt

Beschreibung

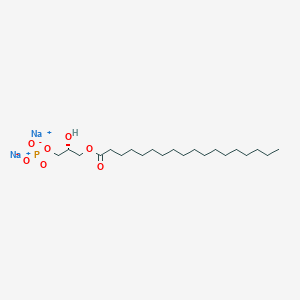

Chemical Structure: This compound (CAS: 325465-92-7) is a sodium salt of a stearic acid (octadecanoic acid) derivative. It features a glycerol backbone substituted with a phosphonooxy group at the 3-position and a hydroxyl group at the 2-position (R-configuration). The stearic acid is esterified to the 1-hydroxypropyl chain, forming a polar head group with ionic properties due to the sodium counterion .

Eigenschaften

IUPAC Name |

disodium;[(2R)-2-hydroxy-3-octadecanoyloxypropyl] phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H43O7P.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(23)27-18-20(22)19-28-29(24,25)26;;/h20,22H,2-19H2,1H3,(H2,24,25,26);;/q;2*+1/p-2/t20-;;/m1../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPDDUIFEWSUUJZ-FAVHNTAZSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])[O-])O.[Na+].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])[O-])O.[Na+].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H41Na2O7P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Catalytic Acylation

Stearic acid is activated via conversion to its acid chloride or mixed anhydride before reacting with glycerol derivatives. In one protocol, stearoyl chloride reacts with sn-glycerol-3-phosphate in anhydrous dichloromethane (DCM) using N,N-diisopropylethylamine (DIPEA) as a base. This method achieves 70–85% yields under inert conditions at 0–5°C to minimize racemization.

Enzymatic Esterification

Lipase-catalyzed esterification offers stereoselectivity without requiring protective groups. Candida antarctica lipase B (CAL-B) immobilized on acrylic resin facilitates acylation of sn-glycerol-3-phosphate with stearic acid in tert-butanol at 45°C. This method achieves 65–75% enantiomeric excess (ee) for the (2R) configuration, though scalability remains challenging.

Phosphorylation of the Hydroxy Group

The 3-hydroxy group of the glycerol intermediate must be phosphorylated to form the phosphonooxy moiety. Two primary strategies dominate literature:

Phosphoramidite-Based Phosphorylation

A widely adopted method involves phosphoramidite reagents, such as 2-cyanoethyl-N,N-diisopropylphosphoramidite, activated by 1H-tetrazole. The reaction proceeds at room temperature in tetrahydrofuran (THF), followed by oxidation with elemental sulfur to yield thiophosphate intermediates. Subsequent hydrolysis under mild acidic conditions (pH 4–5) generates the free phosphate ester.

Benzyl Phosphate Protection

Alternative routes employ benzyl-protected phosphates to enhance solubility and prevent side reactions. Treating the glycerol derivative with tetrabenzyl pyrophosphate (TBPP) in the presence of sodium hydride (NaH) installs the phosphate group. Catalytic hydrogenation (H₂/Pd-C) removes benzyl groups, yielding the free phosphonooxypropyl ester.

Sodium Salt Formation

The final step involves neutralizing the phosphate group with sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃). Aqueous solutions of the free acid are titrated to pH 7.0–7.5, followed by lyophilization to isolate the disodium salt. Critical parameters include:

- Concentration : ≤4 mg/mL in phosphate-buffered saline (PBS) to prevent aggregation.

- Temperature : Maintained below 30°C to avoid ester hydrolysis.

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Accelerated esterification and phosphorylation are achievable via microwave irradiation. Stearic acid and glycerol-3-phosphate react in 1:2 molar ratios under 100 W irradiation at 80°C, reducing reaction times from hours to minutes.

Solid-Phase Synthesis

Immobilizing glycerol on Wang resin enables iterative acylation and phosphorylation. After cleavage from the resin, the crude product is purified via reverse-phase chromatography (C18 column).

Purification and Characterization

Chromatographic Techniques

Spectroscopic Validation

- ¹H NMR (500 MHz, D₂O): δ 4.12–4.15 (m, glycerol backbone), 2.30 (t, J=7.5 Hz, stearoyl CH₂), 1.25 (br s, stearoyl chain).

- ³¹P NMR (202 MHz, D₂O): δ −0.5 to −1.2 ppm (phosphate ester).

Optimization Challenges

Stereochemical Integrity

Racemization at the (2R)-hydroxy group occurs above 40°C or under strongly acidic/basic conditions. Low-temperature protocols (−20°C) and buffered neutral pH mitigate this issue.

Phosphate Hydrolysis

The phosphonooxy ester is prone to hydrolysis in aqueous media. Lyophilized products retain stability for >12 months at −20°C.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Time (h) | Key Advantage |

|---|---|---|---|---|

| Catalytic Acylation | 85 | 98 | 6 | High stereoselectivity |

| Enzymatic | 65 | 90 | 24 | Eco-friendly |

| Microwave-Assisted | 78 | 95 | 1.5 | Rapid synthesis |

| Solid-Phase | 70 | 97 | 12 | Scalability |

Analyse Chemischer Reaktionen

Types of Reactions

Octadecanoic acid, (2R)-2-hydroxy-3-(phosphonooxy)propyl ester, sodium salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: The phosphonooxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Nucleophiles: Hydroxide ions (OH-), amines (NH2R).

Major Products Formed

Oxidation: Formation of stearic acid derivatives.

Reduction: Formation of glycerol and alcohol derivatives.

Substitution: Formation of phosphonate esters.

Wissenschaftliche Forschungsanwendungen

Octadecanoic acid, (2R)-2-hydroxy-3-(phosphonooxy)propyl ester, sodium salt has diverse applications in scientific research:

Chemistry: Used as a surfactant and emulsifying agent in various chemical formulations.

Biology: Studied for its role in cell membrane structure and function due to its amphiphilic nature.

Medicine: Investigated for its potential use in drug delivery systems and as a component in lipid-based formulations.

Industry: Utilized in the production of cosmetics, lubricants, and food additives.

Wirkmechanismus

The mechanism of action of octadecanoic acid, (2R)-2-hydroxy-3-(phosphonooxy)propyl ester, sodium salt involves its interaction with biological membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, the phosphonooxy group can participate in biochemical pathways, influencing cellular signaling and metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Key Properties :

- Molecular Formula : C₂₁H₄₂O₇PNa (calculated based on InChI data ).

- Molecular Weight : ~480.5 g/mol.

- Solubility : Likely hydrophilic due to the phosphate group and sodium ion, enabling dispersion in aqueous systems .

- Applications : Used in biochemical research, pharmaceuticals, and as an intermediate in surfactant synthesis .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares the target compound with structurally related stearic acid derivatives:

Physical and Chemical Properties

- Solubility: The phosphate group in the target compound enhances water solubility compared to non-ionic derivatives like stearoyl lactylate, which requires mechanical dispersion . Sulfonated analogues (e.g., 2-sulfoethyl ester) exhibit even higher hydrophilicity due to the strong sulfonate group .

Thermal Stability :

- Phosphate esters generally decompose above 200°C, while lactate esters (e.g., stearoyl lactylate) are stable up to 160°C, making the latter preferable in baking .

Biologische Aktivität

Octadecanoic acid, (2R)-2-hydroxy-3-(phosphonooxy)propyl ester, sodium salt, also known as 1-Oleoyl-2-hydroxy-sn-glycero-3-phosphate (sodium salt), is a bioactive lipid that plays a significant role in various biological processes. This compound is a derivative of lysophosphatidic acid (LPA), which is known for its involvement in cell signaling pathways that regulate cell proliferation, motility, and survival.

- Chemical Formula : C21H40O7P • Na

- Molecular Weight : 458.5 g/mol

- CAS Registry Number : 325465-93-8

- Purity : ≥95%

- Solubility : Soluble in organic solvents like ethanol and DMSO; aqueous solubility in PBS (pH 7.2) is approximately 8.3 mg/ml.

1-Oleoyl-2-hydroxy-sn-glycero-3-phosphate functions primarily through the activation of G-protein coupled receptors (GPCRs). It binds to four different LPA receptors (LPA1-LPA4), leading to various intracellular signaling cascades that influence cellular behavior:

- Cell Proliferation : Promotes growth in various cell lines.

- Calcium Mobilization : Acts as a potent stimulator for calcium influx, particularly noted in A431 cells.

- Cell Motility : Facilitates movement and invasion of cells, which is crucial in processes such as wound healing and cancer metastasis.

Biological Activity Overview

The biological activities associated with 1-Oleoyl-2-hydroxy-sn-glycero-3-phosphate include:

Case Studies and Research Findings

Research has highlighted the significance of this compound in various experimental models:

- Cell Growth Stimulation :

- Calcium Mobilization Studies :

- Impact on Neuronal Cells :

Q & A

Q. Table 1: Key Synthetic Parameters

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Esterification | Stearic acid, (2R)-1,2-propanediol, DCC, 4°C, 24h | 65–70 | 85–90 |

| Phosphorylation | POCl₃, trimethyl phosphate, 0°C → RT, 12h | 50–55 | 80–85 |

| Neutralization | NaOH (1M), MeOH/H₂O, RT | >95 | >98 |

Basic: What analytical techniques are critical for structural confirmation?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry : ESI-MS in negative mode ([M–Na]⁻ expected at m/z 409.2 for C₂₁H₄₃O₇P⁻) .

- FT-IR : Peaks at 1720 cm⁻¹ (ester C=O) and 1240 cm⁻¹ (P=O) .

Advanced: How do stereochemical variations (e.g., 2R vs. 2S) impact biological activity, and how can they be resolved experimentally?

Methodological Answer:

The (2R) configuration is critical for binding to LPA receptors (e.g., LPAR1/2). Contradictory bioactivity data in literature often arise from:

Q. Table 2: Comparative Bioactivity of Stereoisomers

| Configuration | EC₅₀ (LPAR1, μM) | Solubility (mg/mL) |

|---|---|---|

| 2R | 0.12 ± 0.03 | 2.5 |

| 2S | >10 | 1.8 |

Advanced: How to address discrepancies in reported hydrolysis rates during storage?

Methodological Answer:

Hydrolysis of the ester or phosphate groups can generate lyso-PA or free fatty acids, leading to variability in bioassays. Mitigation strategies include:

Stabilization : Store at –80°C in argon-purged vials with desiccants (e.g., silica gel).

Buffer Optimization : Use HEPES (pH 7.4) over Tris (nucleophilic amines accelerate hydrolysis) .

QC Monitoring : Track degradation via LC-MS (hydrolysis products elute earlier in reverse-phase systems) .

Q. Table 3: Hydrolysis Kinetics in Different Buffers (25°C)

| Buffer | Half-life (days) | Major Degradant |

|---|---|---|

| HEPES | 28 | None detected |

| Tris | 7 | Octadecanoic acid |

Basic: What are the primary biological roles of this compound in cellular signaling?

Methodological Answer:

As an LPA analog, it activates G protein-coupled receptors (LPAR1–6), inducing:

- Cell proliferation : Assess via MTT assay (IC₅₀ ~10 nM in HEK293-LPAR1 cells).

- Calcium mobilization : Measure using Fluo-4 AM (EC₅₀ ~0.1 μM) .

- Contradictions : Some studies report anti-apoptotic effects at low doses (10 nM) but pro-inflammatory responses at >1 μM. Dose-response curves must be validated across ≥3 cell lines .

Advanced: How to optimize experimental design for in vivo pharmacokinetic studies?

Methodological Answer:

- Dosing : Administer intravenously (1 mg/kg in PBS) to minimize first-pass metabolism.

- Sampling : Collect plasma at 5, 15, 30, 60, 120 min. Extract using SPE cartridges (C18, methanol elution).

- Analytics : Quantify via LC-MS/MS (LOQ 0.1 ng/mL). Half-life typically <30 min due to rapid renal clearance .

Q. Table 4: Pharmacokinetic Parameters in Rats

| Parameter | Value |

|---|---|

| Cₘₐₓ | 450 ng/mL |

| t₁/₂ | 22 ± 3 min |

| AUC₀–∞ | 3200 ng·h/mL |

Basic: What are the critical safety protocols for handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and goggles. Avoid inhalation (use fume hood).

- Spill Management : Absorb with vermiculite, neutralize with 10% sodium bicarbonate.

- Waste Disposal : Incinerate at >1000°C to prevent environmental release .

Advanced: How to resolve conflicting data on its solubility in aqueous vs. lipid systems?

Methodological Answer:

Solubility varies with pH and micelle formation:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.